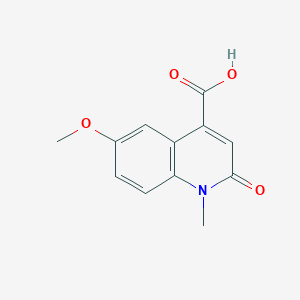

6-Methoxy-1-methyl-2-oxoquinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

6-methoxy-1-methyl-2-oxoquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-13-10-4-3-7(17-2)5-8(10)9(12(15)16)6-11(13)14/h3-6H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRHANSVVAKFTKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)OC)C(=CC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-1-methyl-2-oxoquinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzophenone with diethyl ethoxymethylenemalonate, followed by cyclization and subsequent functional group modifications .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-1-methyl-2-oxoquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert it into different quinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to various functionalized derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted quinolines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

6-Methoxy-1-methyl-2-oxoquinoline-4-carboxylic acid has numerous applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules.

Biology: This compound is used in the study of enzyme inhibitors and receptor antagonists.

Medicine: It is investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Methoxy-1-methyl-2-oxoquinoline-4-carboxylic acid involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an antagonist. These interactions disrupt normal cellular processes, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Quinoline: The parent compound with a simpler structure.

2-Methylquinoline: A methyl-substituted derivative with different biological activities.

4-Hydroxyquinoline: Known for its antimicrobial properties.

Uniqueness

6-Methoxy-1-methyl-2-oxoquinoline-4-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and carboxylic acid groups enhance its solubility and ability to interact with biological targets, making it a valuable compound in various research fields .

Biological Activity

6-Methoxy-1-methyl-2-oxoquinoline-4-carboxylic acid, a compound with significant pharmacological potential, has garnered attention for its biological activities, particularly in the fields of cancer research and drug resistance. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C_12H_11NO_4. Its structure includes a quinoline ring system with a methoxy group and a carboxylic acid functional group, which are believed to contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- P-glycoprotein (P-gp) Inhibition : Studies have shown that compounds similar to this compound can inhibit P-glycoprotein, a key player in drug efflux and multidrug resistance in cancer cells. This inhibition can potentially enhance the efficacy of chemotherapeutic agents by preventing their expulsion from cancer cells .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effectiveness of this compound against various cancer cell lines. The following table summarizes the findings from relevant studies:

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | EPG85-257RDB (P-gp positive) | 10 | |

| This compound | EPG85-257P (P-gp negative) | 20 |

These results indicate that the compound exhibits moderate cytotoxic effects, particularly against multidrug-resistant cell lines.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of derivatives of this compound. For instance, researchers synthesized a series of quinoline analogues that demonstrated varying degrees of P-gp inhibition and cytotoxicity. The most potent analogues showed an increase in efficacy compared to standard treatments like verapamil .

Example Study

In one study, a series of quinoline derivatives were evaluated for their ability to inhibit P-glycoprotein-mediated drug efflux. The results indicated that specific structural modifications significantly enhanced their inhibitory activity. Notably, compounds with hydroxyl groups at specific positions exhibited increased potency against resistant cancer cell lines .

Q & A

Q. What are the common synthetic routes for preparing 6-Methoxy-1-methyl-2-oxoquinoline-4-carboxylic acid?

- Methodological Answer : The compound is typically synthesized via cyclization of substituted aniline precursors or hydrolysis of ester derivatives. For example, ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate undergoes hydrolysis under acidic conditions (6M HCl, reflux) to yield carboxylic acid derivatives with ~90% efficiency . Additionally, oxidation of 1-methyl-2-hydroxy-1,2-dihydroquinoline intermediates can generate the 2-oxo functionality, as demonstrated in studies on analogous quinoline systems . Key steps include temperature-controlled condensation and solvent selection (e.g., DMF or DCM) to minimize side reactions .

Q. What spectroscopic and analytical methods are recommended for characterizing this compound?

- Methodological Answer : Characterization should include:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions (e.g., methoxy at C6, methyl at N1).

- IR spectroscopy to identify carbonyl (C=O) stretches (~1700 cm⁻¹ for carboxylic acid and 2-oxo groups).

- Mass spectrometry (HRMS or ESI-MS) to verify molecular weight (e.g., theoretical m/z 233.2 for C₁₂H₁₁NO₄).

- X-ray crystallography for definitive structural elucidation, especially if polymorphic forms are suspected .

Q. What are the solubility properties and storage recommendations for this compound?

- Methodological Answer : The compound is sparingly soluble in water and DMSO but dissolves better in polar aprotic solvents (e.g., DMF). Store at 4°C under inert atmosphere (argon/nitrogen) to prevent oxidation or hydrolysis of the 2-oxo group. Lyophilization is recommended for long-term stability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

- Methodological Answer : Optimize the following parameters:

- Temperature : Maintain reflux conditions during cyclization to ensure complete ring closure while avoiding decomposition.

- Catalysts : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, reducing side-product formation .

- Workup : Neutralize acidic hydrolysis mixtures gradually to prevent premature crystallization of intermediates.

Q. What strategies are effective for selectively modifying functional groups in this compound to create derivatives?

- Methodological Answer :

- Oxidation : The 2-oxo group can be further oxidized to quinoline-2,4-dione derivatives using strong oxidants (e.g., KMnO₄) under controlled pH .

- Esterification : Protect the carboxylic acid group with ethyl chloroformate to enable selective modifications at other positions (e.g., methoxy demethylation with BBr₃) .

- Reduction : Sodium borohydride selectively reduces the 2-oxo group to a hydroxyl, yielding 1-methyl-2-hydroxy derivatives for biological activity studies .

Q. How do substituent positions on the quinoline ring influence the compound’s reactivity and biological activity?

- Methodological Answer :

- Methoxy at C6 : Enhances electron density on the ring, increasing susceptibility to electrophilic substitution. Compare with 2-hydroxy analogs (), where hydroxyl groups promote hydrogen bonding in biological targets .

- Methyl at N1 : Steric hindrance from the methyl group reduces nucleophilic attack at N1 but stabilizes the lactam form of the 2-oxo group .

- Biological Implications : Substituent positioning affects interactions with enzymes (e.g., topoisomerase inhibition in fluoroquinolone analogs) .

Q. How should researchers address discrepancies in reported physicochemical data across different studies?

- Methodological Answer :

- Cross-validation : Use multiple techniques (e.g., DSC for melting point verification, HPLC for purity assessment) to resolve conflicts. For example, reported melting points (277–280°C) may vary due to polymorphic forms or hydrate formation .

- Computational modeling : Compare experimental IR/NMR data with DFT-calculated spectra to confirm structural assignments .

- Batch analysis : Replicate synthesis and characterization under standardized conditions to isolate protocol-dependent variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.